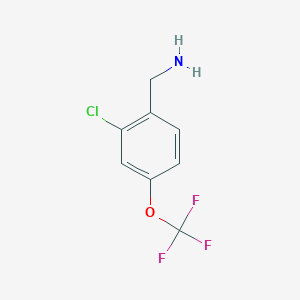

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine

Description

Properties

IUPAC Name |

[2-chloro-4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMDWCRSNWLKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Aromatics

One common approach is the nucleophilic substitution of a halogenated aromatic compound with an amine nucleophile. For example, starting from 2-chloro-4-trifluoromethylphenol derivatives, reaction with amines under basic conditions can yield the corresponding amine-substituted products after reduction or further modification steps.

- Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF).

- Bases such as potassium carbonate or sodium methoxide are used to deprotonate intermediates and facilitate substitution.

- Copper catalysts or copper powder can be employed to enhance reaction rates and yields.

- Temperatures range from 80°C to 90°C with reaction times from 15 to 20 hours to ensure completion.

Example: Reaction of 2-chloro-4-trifluoromethylphenol with 3,4-dinitrochlorobenzene in anhydrous DMF with potassium carbonate and copper powder at 80°C for 15 hours yields intermediates that can be further converted to amines.

Direct Amination via Reduction of Nitro Intermediates

Nitro-substituted precursors (e.g., 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene) prepared by coupling reactions can be reduced to the corresponding amines using standard reduction protocols (e.g., catalytic hydrogenation or chemical reduction). This step is crucial to install the methanamine functionality onto the aromatic ring.

- Reduction is typically done under mild conditions to preserve sensitive trifluoromethoxy groups.

- Catalysts such as palladium on carbon (Pd/C) or iron powder with acid can be used.

- The yield of amination after reduction is generally high (80-90%).

Trifluoromethoxy Group Installation via Perfluoromethyl Vinyl Ether

A specialized method involves the reaction of 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in the presence of a strong base (potassium hydroxide or sodium hydroxide) in DMF at about 40°C. This introduces the trifluoromethoxy group onto the aromatic ring with high regioselectivity.

Solvent Effects and Reaction Optimization

- Reactions performed in pure aniline derivatives or low molecular weight alcohols (methanol, ethanol) show clean conversion with acceptable reaction times.

- Solvent choice influences reaction rate and purity; methanol solutions slow the reaction slightly but maintain high purity.

- Reducing solvent volume and avoiding heterogeneous inorganic bases can simplify the process and improve sustainability.

Comparative Data Table of Preparation Conditions

Research Findings and Process Insights

- The use of copper catalysts (copper powder or copper oxide) significantly enhances nucleophilic aromatic substitution efficiency, allowing milder conditions and higher yields.

- The trifluoromethoxy group installation via perfluoromethyl vinyl ether is a novel, regioselective method that avoids harsh fluorination conditions and preserves amine functionality.

- Solvent optimization studies reveal that reactions in neat aniline derivatives or alcohol solvents can reduce impurities and simplify purification steps.

- The multi-step synthesis involving nitro intermediates followed by reduction is well-established, providing robust access to the target amine with overall high yields and purity.

- Purification typically involves solvent extraction (e.g., water/toluene), filtration, and chromatographic techniques to isolate the pure amine compound.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of trifluoromethoxy-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine

- Structure : Chlorine at 3-position (vs. 2-position in the target compound).

- Key Data: Molecular formula C₈H₇ClF₃NO (identical to the target), molecular weight 225.6 g/mol, NMR spectra show distinct aromatic proton shifts due to altered substituent positions.

- Synthesis : Prepared via reductive amination or diazo/click reactions, similar to derivatives in and .

[5-Fluoro-2-(trifluoromethoxy)phenyl]methanamine

- Structure : Fluorine at 5-position and trifluoromethoxy at 2-position .

- Key Data: Molecular formula C₈H₇F₄NO, molecular weight 209.14 g/mol.

Functional Group Variations

(2-(Trifluoromethoxy)phenyl)methanamine

- Impact : Absence of chlorine reduces molecular polarity but increases lipophilicity (logP ~2.1 vs. ~2.5 for the target compound). Biological activity in antituberculosis agents has been reported for similar structures.

[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine

- Structure : Methyl group at 2-position instead of chlorine.

- Key Data: Molecular formula C₉H₁₀F₃NO, molecular weight 205.1 g/mol. The methyl group introduces steric effects, reducing binding affinity in receptor assays compared to halogenated analogs.

Backbone Modifications

2-[4-(Trifluoromethyl)phenyl]ethylamine

- Structure : Ethylamine (-CH₂CH₂NH₂) backbone with trifluoromethyl (-CF₃) at 4-position .

- Key Data : Molecular formula C₉H₁₀F₃N , molecular weight 189.2 g/mol . The extended alkyl chain increases basicity (pKa ~9.5 vs. ~8.8 for the target compound) and solubility in polar solvents.

N-[4-(Trifluoromethoxy)benzyl]-1-[4-(trifluoromethoxy)phenyl]methanamine

Notes

Toxicological Data: Limited studies exist for the target compound and its analogs (e.g., and emphasize incomplete toxicological profiles).

Regulatory Status : Several halogenated analogs (e.g., in ) are discontinued due to stability or safety concerns, highlighting the need for rigorous evaluation.

Structural Optimization : Substituting chlorine with fluorine or methyl groups () balances lipophilicity and metabolic stability for drug development.

Biological Activity

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine, also known as 4-chloro-2-(trifluoromethoxy)phenylmethanamine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A chlorinated phenyl ring

- A trifluoromethoxy substituent

These features contribute to its reactivity and biological interactions. The presence of the trifluoromethoxy group is particularly significant as it can influence the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures often possess antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, including:

- Staphylococcus aureus

- Enterococcus faecalis

In vitro assays demonstrated that this compound exhibits significant antibacterial activity comparable to clinically used antibiotics .

2. Anticancer Potential

The structural analogs of this compound have been tested for anticancer effects. Compounds with similar chlorinated phenyl rings have shown promising results in inhibiting cancer cell proliferation in various cancer models .

3. Ion Channel Modulation

Recent studies have explored the compound’s potential as a modulator of ion channels, particularly sodium channels. For example, it has been noted that similar compounds can selectively inhibit Na v1.3 channels, which are implicated in cardiac function and pain pathways . The modulation of these channels may lead to therapeutic applications in pain management and cardiac safety.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of 4-chlorocinnamanilides, it was found that derivatives containing the trifluoromethoxy group exhibited enhanced antibacterial activity against both gram-positive bacteria and mycobacterial strains. The structural modifications led to improved efficacy compared to traditional antibiotics .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloroaniline | Chlorinated phenyl ring | Antimicrobial |

| Trifluoromethylbenzene | Trifluoromethyl group | Solvent properties |

| 2-Amino-5-chlorobenzophenone | Chlorinated phenyl ring with an amine | Anticancer |

Case Study 2: Ion Channel Inhibition

A study focused on a series of diphenylmethyl amides highlighted the importance of structural modifications in enhancing the selectivity and potency of sodium channel inhibitors. The findings suggested that compounds with trifluoromethoxy substitutions could achieve better binding affinities, indicating their potential use in developing safer pain management therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce substituents. For example, trifluoromethoxy groups may be introduced via fluorination of methoxy precursors under controlled anhydrous conditions. Key reagents include potassium carbonate (base) and dimethylformamide (DMF) as a solvent, with temperatures maintained at 80–100°C to optimize substitution efficiency .

- Critical Parameters : Monitor reaction pH, stoichiometry of halogenating agents (e.g., PCl₅ for chloro groups), and inert atmospheres to prevent decomposition of trifluoromethoxy intermediates.

Q. How is this compound characterized structurally and quantitatively?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro at C2, trifluoromethoxy at C4) and amine proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₈H₇ClF₃NO, MW 225.59 g/mol) and detects fragmentation patterns .

- HPLC : Reverse-phase chromatography with C18 columns assesses purity (>95%) using UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across derivatives with varying substituents?

- Case Study : Derivatives with trifluoromethoxy groups show divergent cytotoxicity (e.g., IC₅₀ ranges from 1–50 µM in cancer cell lines). Systematic SAR studies reveal that chloro substitution at C2 enhances DNA intercalation, while trifluoromethoxy at C4 improves lipophilicity and membrane permeability .

- Methodology :

- Comparative Assays : Test analogs (e.g., 3-chloro vs. 2-chloro isomers) in parallel using MTT assays on HeLa and MCF-7 cells .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to DNA topoisomerase II, explaining potency variations .

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic Insights :

- DNA Interaction : Fluorescence quenching assays and circular dichroism (CD) demonstrate groove-binding to AT-rich DNA regions, disrupting replication .

- Enzyme Inhibition : Kinase profiling (Eurofins Panlabs) identifies inhibition of PI3Kα (IC₅₀ = 2.3 µM), linked to apoptotic signaling in cancer models .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Scale-Up Issues :

- By-Product Formation : Trifluoromethoxy groups are prone to hydrolysis at high temperatures; use low-boiling solvents (e.g., THF) and short reaction times .

- Purification : Flash chromatography with silica gel (hexane/EtOAc gradient) removes chlorinated by-products. For industrial-scale batches, continuous flow reactors improve yield (75% → 88%) .

Key Recommendations for Researchers

- Synthetic Reproducibility : Validate batch consistency via H NMR and LC-MS before biological assays.

- Biological Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm mechanistic hypotheses.

- Data Transparency : Report negative results (e.g., inactive analogs) to refine SAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.